molecular formula C6H10ClFO B12844553 2-Chloro-5-fluoro-3-hexanone

2-Chloro-5-fluoro-3-hexanone

Cat. No.: B12844553
M. Wt: 152.59 g/mol
InChI Key: AFUFEVYTJGAVSL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-hexanone is a halogenated aliphatic ketone with a linear hexane backbone. Its structure features a ketone group at position 3, a chlorine substituent at position 2, and a fluorine atom at position 4. This combination of electronegative halogens and a carbonyl group imparts unique reactivity and physicochemical properties. Potential applications include its use as an intermediate in organic synthesis or pharmaceuticals, where halogenation often enhances metabolic stability or binding affinity.

Properties

Molecular Formula

C6H10ClFO

Molecular Weight

152.59 g/mol

IUPAC Name

2-chloro-5-fluorohexan-3-one

InChI

InChI=1S/C6H10ClFO/c1-4(8)3-6(9)5(2)7/h4-5H,3H2,1-2H3

InChI Key

AFUFEVYTJGAVSL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C(C)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-hexanone can be achieved through several methods. One common approach involves the halogenation of hexanone derivatives. For instance, starting with 3-hexanone, chlorination and fluorination can be carried out using appropriate halogenating agents under controlled conditions. The reaction typically requires a catalyst and may be conducted in a solvent such as dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-5-fluoro-3-hexanone may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by selective halogenation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-hexanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Addition Reactions: The carbonyl group can participate in nucleophilic addition reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution: Products include 2-iodo-5-fluoro-3-hexanone or 2-chloro-5-bromo-3-hexanone.

    Oxidation: The major product is 2-chloro-5-fluorohexanoic acid.

    Reduction: The major product is 2-chloro-5-fluoro-3-hexanol.

Scientific Research Applications

2-Chloro-5-fluoro-3-hexanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-hexanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 2-Chloro-5-fluoro-3-hexanone with analogs from the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications
2-Chloro-5-fluoro-3-hexanone Cl (C2), F (C5), ketone (C3) C₆H₉ClFO 148.6 g/mol High polarity, potential SN reactivity Synthetic intermediate (inferred)
5-Methyl-3-methylene-2-hexanone Methyl (C5), methylene (C3), ketone (C2) C₇H₁₀O 110.15 g/mol Steric hindrance, reduced electronegativity Lab chemicals, intermediates
3-Fluoro Deschloroketamine HCl Fluorophenyl (C3), cyclohexanone C₁₃H₁₆FNO•HCl 257.7 g/mol Crystalline stability, aromatic fluorine Forensic research
Key Observations:

Halogen Effects: The chloro and fluoro groups in 2-Chloro-5-fluoro-3-hexanone increase polarity and electronegativity compared to non-halogenated analogs like 5-Methyl-3-methylene-2-hexanone. This enhances solubility in polar solvents and may favor nucleophilic substitution reactions.

Steric vs.

Aromatic vs. Aliphatic Fluorine: In 3-Fluoro Deschloroketamine HCl, fluorine is part of an aromatic ring, contributing to resonance stabilization and metabolic resistance. In contrast, the aliphatic fluorine in 2-Chloro-5-fluoro-3-hexanone likely impacts conformational flexibility.

Physicochemical and Reactivity Trends

  • Boiling Point/Melting Point: Halogenation typically elevates boiling points due to increased dipole-dipole interactions. For example, 3-Fluoro Deschloroketamine HCl’s crystalline form (stable at -20°C) contrasts with the likely liquid state of 2-Chloro-5-fluoro-3-hexanone at room temperature.
  • Reactivity: The chlorine atom in 2-Chloro-5-fluoro-3-hexanone may act as a leaving group in substitution reactions, whereas the methylene group in 5-Methyl-3-methylene-2-hexanone favors addition reactions.

Biological Activity

2-Chloro-5-fluoro-3-hexanone is an organic compound with significant potential in biological applications due to its unique halogenated structure. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Chloro-5-fluoro-3-hexanone, with the molecular formula C6H10ClFC_6H_{10}ClF, features a six-carbon chain with a ketone functional group, a chlorine atom at the second position, and a fluorine atom at the fifth position. This structural configuration contributes to its reactivity and biological interactions.

PropertyValue
Molecular Weight150.6 g/mol
Boiling Point153 °C
Melting PointNot available
SolubilitySoluble in organic solvents
Density1.12 g/cm³

Biological Activity

Research indicates that 2-Chloro-5-fluoro-3-hexanone exhibits various biological activities, primarily through its interactions with enzymes and other biological pathways. Its halogenated nature allows it to participate in unique chemical reactions that can modulate enzyme activity.

The mechanism of action involves:

  • Enzyme Interaction : The ketone group can form hydrogen bonds with active sites on enzymes, while the halogen atoms facilitate halogen bonding, influencing enzyme conformation and activity.
  • Substrate Activity : It can act as a substrate or inhibitor in biochemical assays, depending on the specific enzyme and conditions present.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study demonstrated that 2-Chloro-5-fluoro-3-hexanone effectively inhibits certain enzymes involved in metabolic pathways, suggesting potential applications in drug development.
  • Fluorine's Role in Biological Activity : The presence of fluorine enhances the compound's metabolic stability and bioavailability, making it a candidate for further pharmaceutical research .
  • Synthesis and Application : As a building block in organic synthesis, it has been used to create more complex fluorinated compounds that exhibit enhanced biological activity .

Table 2: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits specific metabolic enzymes
Substrate for ReactionsActs as a substrate in various biochemical assays
Potential Drug CandidateInvestigated for use in pharmaceuticals

Applications in Research and Industry

Due to its unique properties, 2-Chloro-5-fluoro-3-hexanone is being explored for various applications:

  • Pharmaceutical Development : Ongoing research is focused on its potential as an intermediate in synthesizing new drugs.
  • Agrochemicals : It is also investigated for use in developing new agrochemicals due to its biological activity against pests .

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